Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Cyclization: Formation of the quinazoline ring through cyclization of appropriate precursors.
Substitution: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Esterification: Formation of the methyl ester group through esterification reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to improve yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can be further modified for specific applications .
Scientific Research Applications
Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases.
Biological Research: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Pharmaceutical Development: It serves as a lead compound for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazin-1-yl]benzoate: Shares structural similarities but differs in the core scaffold.
Piperazine Derivatives: Various piperazine derivatives exhibit similar biological activities but differ in their pharmacokinetic properties.
Uniqueness
Methyl 3-(6-(4-(4-nitrophenyl)piperazin-1-yl)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of the quinazoline core and piperazine moiety, which imparts distinct pharmacological properties .
Properties
Molecular Formula |
C26H29N5O7 |
---|---|
Molecular Weight |
523.5 g/mol |
IUPAC Name |
methyl 3-[6-[4-(4-nitrophenyl)piperazin-1-yl]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C26H29N5O7/c1-38-25(34)18-6-11-21-22(17-18)27-26(35)30(24(21)33)12-4-2-3-5-23(32)29-15-13-28(14-16-29)19-7-9-20(10-8-19)31(36)37/h6-11,17H,2-5,12-16H2,1H3,(H,27,35) |
InChI Key |
PALCJRCUBXMTCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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